molecular formula C8H6BBrO2S B12514246 (6-Bromobenzo[B]thiophen-2-YL)boronic acid

(6-Bromobenzo[B]thiophen-2-YL)boronic acid

Katalognummer: B12514246
Molekulargewicht: 256.92 g/mol
InChI-Schlüssel: RVDZVSNPLSUZFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Bromobenzo[B]thiophen-2-YL)boronic acid is an organoboron compound that features a brominated benzothiophene ring attached to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromobenzo[B]thiophen-2-YL)boronic acid typically involves the bromination of benzo[b]thiophene followed by borylation. One common method includes the use of palladium-catalyzed borylation of the corresponding brominated benzothiophene . The reaction conditions often involve the use of bis(pinacolato)diboron as the boron source, a palladium catalyst, and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety .

Wirkmechanismus

The mechanism of action of (6-Bromobenzo[B]thiophen-2-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then participates in transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst in the Suzuki-Miyaura coupling reaction .

Vergleich Mit ähnlichen Verbindungen

Comparison: (6-Bromobenzo[B]thiophen-2-YL)boronic acid is unique due to the presence of the bromine atom, which enhances its reactivity in cross-coupling reactions compared to its non-brominated counterparts. This makes it particularly valuable in the synthesis of more complex and functionalized organic molecules .

Eigenschaften

Molekularformel

C8H6BBrO2S

Molekulargewicht

256.92 g/mol

IUPAC-Name

(6-bromo-1-benzothiophen-2-yl)boronic acid

InChI

InChI=1S/C8H6BBrO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H

InChI-Schlüssel

RVDZVSNPLSUZFC-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=C(S1)C=C(C=C2)Br)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.